molecular formula C20H16ClN3O2 B12012060 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide CAS No. 478642-21-6

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide

Cat. No.: B12012060
CAS No.: 478642-21-6
M. Wt: 365.8 g/mol
InChI Key: XBUXMXUSSSYABJ-YDZHTSKRSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide, with the chemical formula C20H16ClN3O2, is a compound of interest due to its potential applications in various fields. It belongs to the class of hydrazides and contains both an isonicotinohydrazide moiety and a substituted benzylidene group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation reaction between isonicotinohydrazide and 4-((4-chlorobenzyl)oxy)benzaldehyde. The reaction proceeds under appropriate solvent conditions and typically requires a dehydrating agent.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization. Researchers often employ reflux or microwave-assisted reactions to obtain reasonable yields.

Chemical Reactions Analysis

Reactivity: N’-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide can undergo various chemical transformations:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzylidene ring can be replaced.

    Condensation: It can participate in condensation reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

    Condensation: Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide).

Major Products: The specific products formed depend on the reaction conditions. Isolation and characterization are essential to identify intermediates and final products.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Medicinal Chemistry: Investigations into potential drug candidates.

Biology and Medicine:

    Antimicrobial Properties: Studies assess its antibacterial and antifungal effects.

    Anticancer Potential: Researchers investigate its impact on cancer cell lines.

Industry:

    Dye Synthesis: Its benzylidene moiety makes it useful in dye chemistry.

Mechanism of Action

The precise mechanism by which N’-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While N’-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide is unique due to its specific substitution pattern, similar compounds include:

  • N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)isonicotinohydrazide
  • N’-(4-((4-Chlorobenzyl)oxy)benzylidene)octadecanohydrazide
  • N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide

Properties

CAS No.

478642-21-6

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c21-18-5-1-16(2-6-18)14-26-19-7-3-15(4-8-19)13-23-24-20(25)17-9-11-22-12-10-17/h1-13H,14H2,(H,24,25)/b23-13+

InChI Key

XBUXMXUSSSYABJ-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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